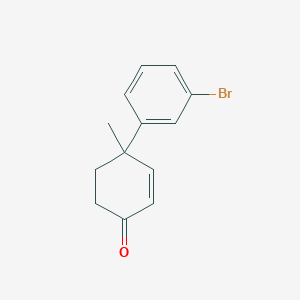

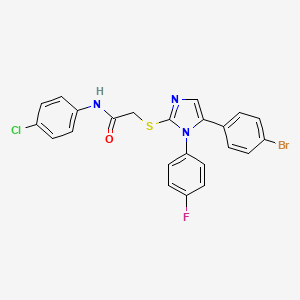

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

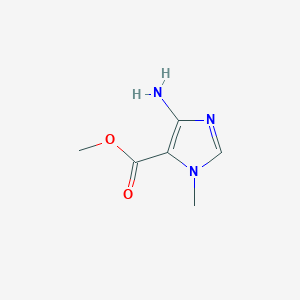

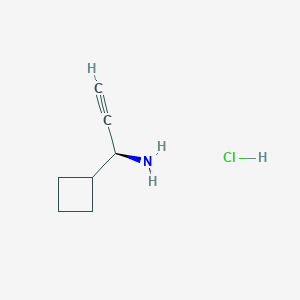

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one, also known as BMK or Phenylacetone, is a chemical compound that plays a crucial role in the synthesis of various drugs, including amphetamines and methamphetamines. Due to its importance in the pharmaceutical industry, BMK has been the subject of extensive scientific research, particularly in the areas of synthesis, mechanism of action, and physiological effects.

Wissenschaftliche Forschungsanwendungen

Pharmacology: Anticancer Research

This compound has been utilized in the synthesis of new derivatives with potential anticancer activities. For instance, studies have shown that certain pyrazoline derivatives, which can be synthesized from compounds like 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one, exhibit significant antitumor properties . These derivatives are being explored for their efficacy against various cancer cell lines, contributing to the development of new anticancer drugs.

Organic Synthesis: Suzuki–Miyaura Coupling

In organic chemistry, the bromophenyl group of this compound makes it a suitable candidate for cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction is widely applied in carbon–carbon bond-forming processes, which are fundamental in the synthesis of complex organic molecules .

Drug Discovery: Lead Compound Development

The structural features of 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one make it a valuable scaffold for the development of lead compounds in drug discovery. Its derivatives have been used to create novel molecules with promising biological activities, which are essential in the early stages of drug development .

Medicinal Chemistry: Tyrosinase Inhibition

Research in medicinal chemistry has explored the use of this compound in the synthesis of inhibitors targeting enzymes like tyrosinase. Such inhibitors are crucial in the treatment of conditions like hyperpigmentation and are also relevant in neurodegenerative disease research .

Biochemistry: Enzyme Activity Modulation

In biochemistry, derivatives of 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one have been studied for their effects on enzyme activities. For example, they have been used to investigate the neurotoxic potential on acetylcholinesterase activity, which is significant in understanding nerve pulse transmission in both mammals and fish .

Chemical Engineering: Material Synthesis

In the field of chemical engineering, this compound’s derivatives are being investigated for their utility in synthesizing materials with specific properties. These materials could have applications in various industries, ranging from pharmaceuticals to advanced material manufacturing .

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)-4-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c1-13(7-5-12(15)6-8-13)10-3-2-4-11(14)9-10/h2-5,7,9H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGADWTSJGWQZFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C=C1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2753117.png)

![4-{2-[(4-Methoxyphenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2753123.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2753124.png)

![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B2753126.png)

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylaminosulfonyl)benzamide](/img/structure/B2753135.png)